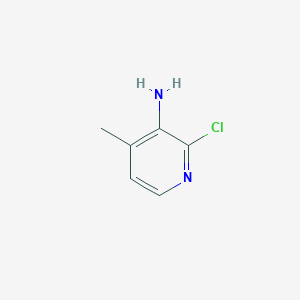

3-Amino-2-chloro-4-methylpyridine

Description

The exact mass of the compound 3-Amino-2-chloro-4-methylpyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-2-chloro-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-chloro-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBCYTOUXLAABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373350 | |

| Record name | 3-Amino-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133627-45-9 | |

| Record name | 3-amino-2-chloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Electrophilic Substitution Landscape of 3-Amino-2-chloro-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-chloro-4-methylpyridine is a crucial intermediate in the synthesis of pharmaceuticals, most notably the non-nucleosidal reverse transcriptase inhibitor Nevirapine. While its synthesis is well-documented, a comprehensive understanding of its reactivity in electrophilic substitution reactions is vital for the development of novel derivatives and synthetic pathways. This technical guide provides an in-depth analysis of the predicted electrophilic substitution reactions of 3-Amino-2-chloro-4-methylpyridine, based on established principles of pyridine chemistry. Due to a lack of direct experimental data in the public domain, this guide extrapolates from the known reactivity of substituted pyridines to offer a predictive framework for researchers. We will explore the directing effects of the constituent groups, propose reaction mechanisms, and provide hypothetical experimental protocols for key electrophilic substitution reactions.

Introduction to the Reactivity of 3-Amino-2-chloro-4-methylpyridine

The pyridine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom's inductive electron-withdrawing effect and its ability to be protonated or coordinate to Lewis acids under reaction conditions further deactivate the ring. When substitution does occur on an unsubstituted pyridine, it typically proceeds at the 3-position (meta to the nitrogen).

However, the reactivity of 3-Amino-2-chloro-4-methylpyridine is significantly modulated by its three substituents: an amino group, a chloro group, and a methyl group. Their individual and combined effects on the pyridine ring's electron density and the regioselectivity of electrophilic attack are paramount.

-

Amino Group (-NH₂): A powerful activating group due to its +M (mesomeric) effect, donating electron density to the ring through resonance. It is an ortho, para-director.

-

Chloro Group (-Cl): A deactivating group due to its -I (inductive) effect, but a weak ortho, para-director due to its +M effect (lone pair donation).

-

Methyl Group (-CH₃): A weak activating group due to its +I (inductive) effect and hyperconjugation. It is an ortho, para-director.

The interplay of these substituents suggests that the pyridine ring in 3-Amino-2-chloro-4-methylpyridine will be activated towards electrophilic substitution, with the amino group being the dominant directing influence.

Predicted Regioselectivity of Electrophilic Substitution

The positions on the pyridine ring available for substitution are C-5 and C-6. The directing effects of the substituents are summarized below:

| Substituent | Position | Directing Effect |

| 3-Amino | C-3 | ortho to C-2 and C-4, para to C-6 |

| 2-Chloro | C-2 | ortho to C-3, meta to C-4 and C-6, para to C-5 |

| 4-Methyl | C-4 | ortho to C-3 and C-5, para to C-2 |

Considering these effects, the amino group strongly activates the para position (C-6) and the ortho positions (C-2 and C-4). The C-2 and C-4 positions are already substituted. Therefore, the primary site of electrophilic attack is predicted to be the C-6 position . The methyl group also activates its ortho position C-5, and the chloro group directs para to C-5. Thus, some substitution at the C-5 position might also be observed, likely as a minor product.

The logical relationship for predicting the major product of electrophilic substitution is illustrated in the following diagram:

Stability and Storage of 3-Amino-2-chloro-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-2-chloro-4-methylpyridine (CAS No. 133627-45-9), a key intermediate in the synthesis of pharmaceuticals, notably the non-nucleoside reverse transcriptase inhibitor Nevirapine.[1][2][3] Adherence to proper storage and handling protocols is critical to ensure the compound's integrity, purity, and performance in downstream applications.

Core Stability Profile

3-Amino-2-chloro-4-methylpyridine is a solid crystalline substance, appearing as a light brown or white to brown powder.[4] It is generally considered stable under normal and recommended storage conditions.[4][5][6][7] However, like many complex organic molecules, its stability can be compromised by exposure to adverse environmental factors.

Key Stability Characteristics:

-

Chemical Stability: The compound is stable under recommended storage conditions.[5][7]

-

Reactivity: It is not known to be reactive under normal conditions.[4] Hazardous polymerization does not occur.[4]

-

Incompatibilities: Contact with strong oxidizing agents, strong acids, and strong alkalis should be avoided.[4][5][6]

-

Hazardous Decomposition Products: Under normal use conditions, hazardous decomposition is not expected.[4] However, under fire conditions, it may decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and highly toxic hydrogen chloride (HCl) gas.[6]

Quantitative Storage and Stability Data

The following table summarizes the key quantitative parameters for the storage and handling of 3-Amino-2-chloro-4-methylpyridine.

| Parameter | Value | Source(s) |

| Storage Temperature | Recommended: 2-8°C.[5][8] Some suppliers state +5°C.[9] Can be shipped at room temperature for less than 2 weeks.[5] Store in a cool place.[4][6] | [4][5][6][8][9] |

| Light Sensitivity | Protect from light. Store in a dark place.[5][6] | [5][6] |

| Moisture Sensitivity | Store in a dry place.[10] Keep container tightly closed.[4][5][6][10][11] | [4][5][6][10][11] |

| Air Sensitivity | Store in a well-ventilated place.[4][5][10][11] | [4][5][10][11] |

| Melting Point | 64 - 70 °C | [4] |

Experimental Protocols: A General Framework for Stability Assessment

Objective: To determine the intrinsic stability of 3-Amino-2-chloro-4-methylpyridine and identify potential degradation products and pathways.

Materials and Equipment:

-

3-Amino-2-chloro-4-methylpyridine (high purity)

-

Forced-air stability chambers (for controlled temperature and humidity)

-

Photostability chamber with a calibrated light source (e.g., xenon lamp)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Mass Spectrometer (MS), preferably coupled to the HPLC (LC-MS) for identification of degradation products

-

pH meter

-

Glassware and solvents of appropriate grade

Methodology:

-

Forced Degradation (Stress) Studies:

-

Acid/Base Hydrolysis:

-

Prepare solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period.

-

Withdraw samples at specified time points, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature or a slightly elevated temperature.

-

Analyze samples at various time points by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound in a stability chamber at an elevated temperature (e.g., 70°C).

-

Analyze samples of the solid at predetermined intervals.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a controlled light source that mimics sunlight (ICH Q1B guidelines).

-

Include dark controls to differentiate between light-induced and thermal degradation.

-

Analyze the exposed samples and controls by HPLC.

-

-

-

Analytical Method:

-

A stability-indicating HPLC method should be developed and validated. This method must be able to separate the parent compound from all potential degradation products.

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness.

-

-

Data Analysis:

-

Quantify the amount of 3-Amino-2-chloro-4-methylpyridine remaining at each time point under each stress condition.

-

Identify and characterize any significant degradation products using LC-MS.

-

Determine the degradation kinetics where possible.

-

Visualizing Workflows and Relationships

The following diagrams illustrate key logical flows related to the handling and stability assessment of 3-Amino-2-chloro-4-methylpyridine.

References

- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]

- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-Amino-2-chloro-4-methylpyridine | LGC Standards [lgcstandards.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Solubility of 3-Amino-2-chloro-4-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-2-chloro-4-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, presenting known qualitative data, and illustrating relevant chemical pathways and experimental workflows.

Introduction to 3-Amino-2-chloro-4-methylpyridine

3-Amino-2-chloro-4-methylpyridine (CAS No. 133627-45-9) is a substituted pyridine derivative. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, and subsequent use in chemical reactions, particularly in the development and manufacturing of active pharmaceutical ingredients (APIs). Understanding its solubility profile allows for the optimization of reaction conditions, crystallization processes, and formulation strategies.

Solubility Profile

Currently, detailed quantitative solubility data for 3-Amino-2-chloro-4-methylpyridine across a wide range of organic solvents and temperatures is not extensively documented in peer-reviewed journals or chemical databases. However, qualitative solubility information is available from various chemical suppliers and safety data sheets.

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for 3-Amino-2-chloro-4-methylpyridine in various organic solvents. The determination of these values requires experimental investigation using the protocols outlined in the following sections.

Qualitative Solubility Data

The available information regarding the qualitative solubility of 3-Amino-2-chloro-4-methylpyridine is summarized in the table below.

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[1] |

| Ethanol | Soluble[1] |

| Water | Insoluble[2] |

Note: "Soluble" and "Insoluble" are general terms. The actual quantitative solubility can vary significantly with temperature and the specific grade of the solvent. For precise applications, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

The following are detailed experimental methodologies that can be employed to quantitatively determine the solubility of 3-Amino-2-chloro-4-methylpyridine in various organic solvents.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

3.1.1. Materials

-

3-Amino-2-chloro-4-methylpyridine

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, dimethylformamide)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Glass vials with screw caps

-

Pipettes and volumetric flasks

-

Drying oven or vacuum desiccator

3.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Amino-2-chloro-4-methylpyridine to a glass vial containing a known volume (e.g., 5 or 10 mL) of the chosen organic solvent. An excess of the solid is necessary to ensure that the solution becomes saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the clear supernatant into a syringe fitted with a solvent-compatible 0.45 µm filter. This step is crucial to remove any undissolved microcrystals.

-

-

Determination of Solute Mass:

-

Dispense the filtered saturated solution into a pre-weighed, dry glass container.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent from the solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the container in a vacuum desiccator to cool to room temperature and remove any residual solvent.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV/Vis Spectrophotometry Method

This method is suitable if 3-Amino-2-chloro-4-methylpyridine exhibits a distinct UV/Vis absorbance spectrum in the chosen solvent. It is a sensitive technique that can be faster than the gravimetric method, especially for determining low solubilities.

3.2.1. Materials

-

3-Amino-2-chloro-4-methylpyridine

-

Selected organic solvents (UV-grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatic shaker

-

Syringe filters (0.45 µm pore size, solvent-compatible)

3.2.2. Procedure

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of 3-Amino-2-chloro-4-methylpyridine in the chosen solvent.

-

Scan the solution over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of 3-Amino-2-chloro-4-methylpyridine in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of 3-Amino-2-chloro-4-methylpyridine in the same manner as described in the gravimetric method (Section 3.1.2, step 1).

-

After equilibration and settling, filter the supernatant using a syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of 3-Amino-2-chloro-4-methylpyridine using either the gravimetric or UV/Vis spectrophotometry method.

Common Synthesis Pathway

3-Amino-2-chloro-4-methylpyridine is a crucial intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor. One common synthetic route involves the following key transformations.

References

The Latent Therapeutic Potential of 3-Amino-2-chloro-4-methylpyridine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Amino-2-chloro-4-methylpyridine represent a promising, yet underexplored, scaffold in medicinal chemistry. This technical guide consolidates the current understanding of the potential biological activities of this class of compounds, drawing parallels from structurally related pyridine and aminopyridine analogs. It provides a comprehensive overview of potential anticancer and antimicrobial activities, detailed experimental protocols for their evaluation, and insights into possible mechanisms of action through key signaling pathways. This document aims to serve as a foundational resource for researchers embarking on the synthesis and biological evaluation of novel 3-Amino-2-chloro-4-methylpyridine derivatives as potential therapeutic agents.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The substituted aminopyridine, 3-Amino-2-chloro-4-methylpyridine, is a well-established key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection.[1][2][3] Beyond this established role, the inherent chemical functionalities of this molecule—a reactive amino group and a modifiable chloro-substituent—offer vast opportunities for the generation of diverse chemical libraries with a wide range of potential biological activities. This guide explores the prospective therapeutic applications of novel derivatives synthesized from this versatile starting material, with a primary focus on their potential as anticancer and antimicrobial agents.

Potential Biological Activities

While direct and extensive studies on a broad range of 3-Amino-2-chloro-4-methylpyridine derivatives are limited, the existing literature on analogous pyridine-containing compounds strongly suggests significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various pyridine and aminopyridine derivatives. These compounds have been shown to exhibit cytotoxicity against a range of human cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Table 1: Summary of In Vitro Anticancer Activity of Structurally Related Pyridine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Pyrimido[2,1-b][1][2]benzothiazoles | MCF-7 (Breast) | - | - | [4] |

| Pyrimido[2,1-b][1][2]benzothiazoles | HepG2 (Liver) | - | - | [4] |

| Pyrimido[2,1-b][1][2]benzothiazoles | HeLa (Cervical) | - | - | [4] |

| Pyrimido[2,1-b][1][2]benzothiazoles | B16 (Melanoma) | - | - | [4] |

| 3-Amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidines | Leukemia, Lung, Colon, Melanoma, Ovarian, Renal, Prostate, Breast (21 cell lines) | GI50 | 0.3 - 3.0 | [5] |

| 1,2,4-Triazole-pyridine hybrids | B16F10 (Murine Melanoma) | IC50 | 41.12 - 61.11 | [6] |

| Pyrano[3,2-c]pyridines | Liver, Breast, Colon, Lung | IC50 | 0.15 - 0.23 | [7] |

| Quinazoline-based Pyrimidodiazepines | K-562 (Leukemia), RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast) | GI50 | 0.622 - 1.81 | [8] |

Antimicrobial Activity

The pyridine scaffold is also a common feature in compounds with potent antimicrobial properties. Derivatives have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action for these compounds is often attributed to the disruption of essential cellular processes in microorganisms.

Table 2: Summary of In Vitro Antimicrobial Activity of Structurally Related Pyridine Derivatives

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | MIC | - | [9] |

Note: Specific MIC values were not provided in the abstract, but the study indicates significant activity.

Synthetic Strategies and Methodologies

The synthesis of novel derivatives from 3-Amino-2-chloro-4-methylpyridine can be approached through various chemical transformations targeting the amino and chloro groups.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of novel 3-Amino-2-chloro-4-methylpyridine derivatives is depicted below. This process typically involves the chemical modification of the parent molecule, followed by purification and characterization, and subsequent biological screening.

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocols

This protocol describes a general method for acylating the amino group of the parent compound, a common first step in creating a library of derivatives.

-

Dissolve 3-Amino-2-chloro-4-methylpyridine (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).

-

Add a base (e.g., Triethylamine, Pyridine) (1.1 equivalents) to the solution and cool to 0 °C.

-

Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-acylated derivative.

This protocol outlines a common method for assessing the anticancer activity of synthesized compounds.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related pyridine derivatives, several key signaling pathways are likely to be modulated by novel 3-Amino-2-chloro-4-methylpyridine derivatives, particularly in the context of cancer.

Caption: Potential signaling pathways targeted by derivatives.

The PI3K/AKT/mTOR and STAT3/NF-kB pathways are critical regulators of cell growth, proliferation, survival, and inflammation, and are often dysregulated in cancer. The inhibition of these pathways by novel 3-Amino-2-chloro-4-methylpyridine derivatives could be a key mechanism underlying their potential anticancer effects.

Conclusion and Future Directions

The 3-Amino-2-chloro-4-methylpyridine scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility and potential for diverse chemical modifications make it an attractive starting point for the generation of compound libraries with a wide range of biological activities. Future research should focus on the systematic synthesis and screening of derivatives to establish clear structure-activity relationships for both anticancer and antimicrobial activities. Further mechanistic studies, including target identification and validation, will be crucial in advancing the most promising lead compounds towards clinical development. This guide provides a foundational framework to inspire and direct these future research endeavors.

References

- 1. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 2. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]

- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 7. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

theoretical calculations of 3-Amino-2-chloro-4-methylpyridine structure

An In-depth Technical Guide on the Theoretical Calculations of the 3-Amino-2-chloro-4-methylpyridine Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational analysis of 3-Amino-2-chloro-4-methylpyridine, a key intermediate in the synthesis of pharmaceuticals such as Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2][3] This document details the computational methodology, presents key structural and electronic parameters derived from Density Functional Theory (DFT) calculations, and outlines relevant experimental protocols for synthesis and characterization.

Computational Methodology

The theoretical calculations detailed herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[4]

Geometry Optimization

The molecular structure of 3-Amino-2-chloro-4-methylpyridine was optimized using the Gaussian 09 software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed in conjunction with the 6-31G(d,p) basis set to achieve a balance between accuracy and computational cost.[4] This level of theory is widely used for geometry optimization and vibrational frequency calculations of organic molecules. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable structure.

Calculation of Molecular Properties

Following geometry optimization, several key quantum chemical parameters were calculated at the same B3LYP/6-31G(d,p) level of theory:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles were determined from the optimized structure.

-

Vibrational Frequencies: Harmonic frequency calculations were performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Mulliken Atomic Charges: The Mulliken population analysis was used to calculate the partial charge distribution on each atom, providing insights into the molecule's reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.[5][6][7] A smaller gap suggests higher reactivity.[7]

Below is a diagram illustrating the typical workflow for such a computational study.

Caption: Workflow for theoretical calculations of molecular structure and properties.

Results and Data Presentation

The following sections present the quantitative data obtained from the DFT calculations. The atom numbering scheme used in the tables is shown in the diagram below.

Caption: Atom numbering scheme for 3-Amino-2-chloro-4-methylpyridine.

Optimized Geometric Parameters

The optimized bond lengths, bond angles, and dihedral angles are summarized in the tables below.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| N1 - C2 | 1.335 | C4 - C9 | 1.510 |

| C2 - C3 | 1.412 | C3 - N8 | 1.385 |

| C3 - C4 | 1.408 | N8 - H10 | 1.012 |

| C4 - C5 | 1.395 | N8 - H11 | 1.012 |

| C5 - C6 | 1.380 | C9 - H12 | 1.095 |

| C6 - N1 | 1.340 | C9 - H13 | 1.095 |

| C2 - Cl7 | 1.745 | C9 - H14 | 1.096 |

| C5 - H15 | 1.084 | | |

Table 2: Selected Bond Angles (°) and Dihedral Angles (°)

| Atoms (Angle) | Angle (°) | Atoms (Dihedral) | Angle (°) |

|---|---|---|---|

| C6 - N1 - C2 | 117.5 | N1 - C2 - C3 - C4 | -0.5 |

| N1 - C2 - C3 | 123.0 | C2 - C3 - C4 - C5 | 0.4 |

| C2 - C3 - C4 | 118.2 | Cl7 - C2 - C3 - N8 | 2.5 |

| C3 - C4 - C5 | 120.1 | C2 - C3 - N8 - H10 | 178.9 |

| C4 - C5 - C6 | 119.8 | C5 - C4 - C9 - H12 | -60.1 |

| C5 - C6 - N1 | 121.4 | C3 - C4 - C9 - H13 | 59.8 |

| N1 - C2 - Cl7 | 115.8 | ||

| C3 - C2 - Cl7 | 121.2 | ||

| C2 - C3 - N8 | 120.5 | ||

| C4 - C3 - N8 | 121.3 | ||

| C3 - C4 - C9 | 120.8 |

| C5 - C4 - C9 | 119.1 | | |

Electronic Properties

The electronic properties provide insight into the charge distribution and chemical reactivity of the molecule.

Table 3: Mulliken Atomic Charges

| Atom | Charge (e) | Atom | Charge (e) |

|---|---|---|---|

| N1 | -0.58 | N8 | -0.85 |

| C2 | 0.15 | C9 | -0.62 |

| C3 | 0.25 | H10 | 0.42 |

| C4 | -0.35 | H11 | 0.42 |

| C5 | -0.28 | H12 | 0.21 |

| C6 | 0.20 | H13 | 0.21 |

| Cl7 | -0.10 | H14 | 0.21 |

| H15 | 0.23 | | |

Table 4: Frontier Molecular Orbital (FMO) Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.94 |

The calculated HOMO-LUMO energy gap of 4.94 eV indicates that 3-Amino-2-chloro-4-methylpyridine is a relatively stable molecule.

Experimental Protocols

While this guide focuses on theoretical calculations, understanding the experimental context is crucial. The following sections outline common methods for the synthesis and characterization of 3-Amino-2-chloro-4-methylpyridine.

Synthesis Protocols

Several synthetic routes for 3-Amino-2-chloro-4-methylpyridine have been reported. A common method involves the Hofmann rearrangement of 2-chloro-4-methylnicotinamide.[2][3]

Example Protocol: Hofmann Rearrangement

-

Preparation of Hypobromite Solution: Sodium hydroxide is dissolved in water and cooled to 0-5 °C. Bromine is added dropwise while maintaining the low temperature to form a sodium hypobromite solution.[2]

-

Amide Addition: 2-Chloro-4-methylnicotinamide is added in portions to the cold hypobromite solution.

-

Reaction: The reaction mixture is slowly warmed to room temperature and then heated to approximately 70-75 °C for 1-2 hours until the reaction is complete.[2][8]

-

Isolation: The mixture is cooled, and the crystalline product, 3-Amino-2-chloro-4-methylpyridine, is collected by filtration.[8]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography.[3]

Other reported syntheses start from materials like 2-amino-4-picoline, 2-hydroxy-4-picoline, or through multi-step processes involving Michael additions and cyclizations.[1][2]

Structural Characterization

The identity and purity of synthesized 3-Amino-2-chloro-4-methylpyridine are typically confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to identify the number and environment of hydrogen atoms. Characteristic signals would include peaks for the aromatic protons, the amino group protons, and the methyl group protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Used to identify functional groups. Key vibrational bands would include N-H stretching for the amino group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl group (around 2900-3100 cm⁻¹), C=C and C=N stretching in the pyridine ring (around 1400-1600 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

X-ray Crystallography:

-

Provides the most definitive structural information for crystalline solids, including precise bond lengths and angles, which can be used to validate the results of theoretical calculations.

-

This guide serves as a foundational resource for researchers engaged in the study and application of 3-Amino-2-chloro-4-methylpyridine, bridging theoretical calculations with practical experimental considerations. The provided data offers a detailed view of the molecule's structural and electronic characteristics, which is invaluable for understanding its reactivity and for the rational design of new pharmaceuticals.

References

- 1. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. ossila.com [ossila.com]

- 7. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 9. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | FA17446 [biosynth.com]

- 10. 2-氯-3-氨基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Nevirapine using 3-Amino-2-chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. A key building block in the industrial synthesis of Nevirapine is 3-Amino-2-chloro-4-methylpyridine, commonly referred to as CAPIC.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of Nevirapine from CAPIC, drawing from established and improved methodologies. Two primary synthetic routes are detailed: the reaction of CAPIC with a 2-chloronicotinic acid derivative and a more recent, streamlined approach involving a 2-cyclopropylamino-nicotinic acid derivative.

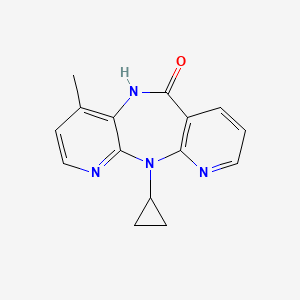

Chemical Structures

| Compound | Structure |

| 3-Amino-2-chloro-4-methylpyridine (CAPIC) |  |

| Nevirapine |  |

Synthetic Pathways

Two principal pathways for the synthesis of Nevirapine from CAPIC are outlined below.

Route 1: Reaction with 2-Chloronicotinoyl Chloride

This traditional approach involves a two-step process starting with the acylation of CAPIC with 2-chloronicotinoyl chloride to form an amide intermediate. This intermediate then undergoes reaction with cyclopropylamine, followed by a base-mediated cyclization to yield Nevirapine.

Route 2: One-Pot Reaction with a 2-Cyclopropylamino-nicotinate Derivative

A more recent and efficient method involves the direct reaction of CAPIC with an activated form of 2-cyclopropylamino-nicotinic acid, such as its methyl ester (Me-CAN), in a one-pot synthesis.[4] This streamlined process offers higher yields and fewer operational steps.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps in the synthesis of Nevirapine.

Table 1: Reaction Conditions and Yields for Route 1

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Duration | Yield | Reference |

| Acylation | CAPIC, 2-Chloronicotinoyl Chloride | Acetonitrile, Potassium Phosphate | 50 | 16 hours | - | [5] |

| Amination & Cyclization | 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide, Cyclopropylamine | Diglyme, Calcium Oxide, Sodium Hydride | 135-145 (Amination), 130-140 (Cyclization) | 6-8 hours (Amination), Not specified (Cyclization) | 83.5% (overall for the two steps) | [6] |

Table 2: Reaction Conditions and Yields for Route 2 (One-Pot Synthesis)

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Duration | Yield | Reference |

| Amidation (CYCLOR formation) | CAPIC, Me-CAN | Sodium Hydride, Diglyme | 60-65 | Not specified (until completion) | ~85% (in-process control) | [4] |

| Cyclization (Nevirapine formation) | CYCLOR | Diglyme | 80-85 | Not specified (until ~1% CYCLOR remains) | 87% (overall process) | [4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Nevirapine from CAPIC.

Protocol 1: Synthesis of Nevirapine via 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide (Route 1)

This protocol is adapted from a patented industrial process.[6]

Step 1: Synthesis of 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide

A detailed protocol for this specific step is not fully available in the provided search results. However, a general procedure involves the reaction of 2-chloro-4-methyl-3-pyridinamine with 2-chloronicotinoyl chloride in a suitable solvent like acetonitrile in the presence of a base such as potassium phosphate at around 50°C for approximately 16 hours.[5]

Step 2: Synthesis of N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide and Cyclization to Nevirapine

-

In a 500 L autoclave, charge 235 L of diglyme, 117.5 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide, 46.7 kg of calcium oxide, and 47.5 kg of cyclopropylamine.

-

Heat the reaction mixture to 135-145°C for 6 to 8 hours.

-

Cool the mixture to 20-30°C and filter.

-

Wash the filter cake with 58.8 L of diglyme.

-

Combine the filtrates and concentrate under vacuum.

-

Dilute the residue with diglyme.

-

In a separate reactor, prepare a suspension of sodium hydride in diglyme.

-

Add the solution of the intermediate to the sodium hydride suspension, heated to 130-140°C.

-

Maintain the reaction mixture at 130-140°C until the cyclization is complete (cessation of hydrogen evolution).[1]

-

Cool the reaction mixture and cautiously quench with water.

-

Adjust the pH to approximately 7 with acetic acid.

-

The precipitated Nevirapine is then isolated by filtration, washed, and dried.

Protocol 2: One-Pot Synthesis of Nevirapine from CAPIC and Me-CAN (Route 2)

This streamlined protocol is based on a high-yield, low-cost process.[4]

Step 1A: Formation of 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR)

-

To a suitable reactor, charge 2-chloro-3-amino-4-picoline (CAPIC) and diglyme.

-

Add sodium hydride (NaH) to the mixture.

-

Heat the mixture to 60-65°C.

-

Slowly add a solution of methyl 2-cyclopropylamino nicotinate (Me-CAN) in diglyme, maintaining the temperature at 60-65°C.

-

Monitor the reaction by in-process control (e.g., HPLC) until the consumption of CAPIC is complete and approximately 85% of CYCLOR has formed.

Step 1B: Cyclization to Nevirapine

-

Once the formation of CYCLOR is complete, increase the temperature of the reaction mixture to 80-85°C.

-

Maintain this temperature and monitor the reaction until approximately 1% of CYCLOR remains.

-

Cool the reaction mixture to 0-5°C.

-

Carefully quench the reaction by the slow addition of water.

-

The crude Nevirapine will precipitate out of the solution.

-

Isolate the crude Nevirapine by filtration.

-

Wash the product with an appropriate solvent (e.g., water, followed by an alcohol).

-

The crude product can be further purified by recrystallization to meet pharmacopeial standards.

Experimental Workflow Diagram

References

- 1. US6680383B1 - Method for making nevirapine - Google Patents [patents.google.com]

- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 5. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]

- 6. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]

Application Notes and Protocols for the Coupling of 3-Amino-2-chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Amino-2-chloro-4-methylpyridine with various reagents. This versatile building block is a key intermediate in the synthesis of numerous compounds of medicinal interest, including analogues of the non-nucleoside reverse transcriptase inhibitor Nevirapine. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering a guide for the synthesis of a diverse range of substituted aminopyridine derivatives.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-amino-4-methylpyridines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 3-Amino-2-chloro-4-methylpyridine, it allows for the introduction of various aryl and heteroaryl substituents at the 2-position, yielding valuable biaryl compounds. The reaction's tolerance to a wide range of functional groups makes it a powerful tool in medicinal chemistry.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. The presence of a base is crucial for the activation of the boronic acid.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of 3-Amino-2-chloro-4-methylpyridine is as follows:

-

To an oven-dried reaction vessel, add 3-Amino-2-chloro-4-methylpyridine (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 - 3.0 eq.).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to a temperature ranging from 80 to 110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-amino-4-methylpyridine.

Data Summary:

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 85 | [1] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 82 | [2] |

| Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 75 | [2] |

Logical Workflow for Suzuki-Miyaura Coupling:

Buchwald-Hartwig Amination: Synthesis of N-Substituted 3-Amino-2-aminopyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of 3-Amino-2-chloro-4-methylpyridine with a wide variety of primary and secondary amines, providing access to a diverse range of diaminopyridine derivatives.

Reaction Principle:

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl chloride. The resulting palladium(II) complex then coordinates with the amine, and subsequent deprotonation by a base leads to the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the palladium(0) catalyst.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of 3-Amino-2-chloro-4-methylpyridine is as follows:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).

-

Add 3-Amino-2-chloro-4-methylpyridine (1.0 eq.) and the desired amine (1.2 eq.).

-

Remove the vessel from the glovebox and add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) under a positive pressure of inert gas.

-

Seal the vessel and heat the reaction mixture to a temperature between 80 and 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Data Summary:

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 92 | [3] |

| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 16 | 88 | [4] |

| n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 90 | 10 | 85 | [3] |

Logical Workflow for Buchwald-Hartwig Amination:

Sonogashira Coupling: Synthesis of 2-Alkynyl-3-amino-4-methylpyridines

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes, which are important scaffolds in medicinal chemistry and materials science.

Reaction Principle:

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl chloride, while the copper co-catalyst activates the terminal alkyne. The catalytic cycle proceeds through oxidative addition, transmetalation of the copper acetylide to the palladium center, and reductive elimination to yield the final product.

Experimental Protocol:

A general procedure for the Sonogashira coupling of 3-Amino-2-chloro-4-methylpyridine is as follows:

-

To a reaction vessel, add 3-Amino-2-chloro-4-methylpyridine (1.0 eq.), the terminal alkyne (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Purge the vessel with an inert gas.

-

Add an anhydrous amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and the solvent. Anhydrous THF or DMF can also be used as a co-solvent.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the amine hydrohalide salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water or a dilute aqueous solution of ammonium chloride.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Summary:

| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 50 | 6 | 90 | [5][6] |

| Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [5][6] |

| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | RT | 12 | 82 | [7] |

Logical Workflow for Sonogashira Coupling:

Note on Heck Coupling: While the Heck reaction is a powerful tool for C-C bond formation between aryl halides and alkenes, specific examples of its application to 3-Amino-2-chloro-4-methylpyridine are not as readily available in the surveyed literature. However, general protocols for Heck reactions involving chloropyridines can be adapted. These typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more electron-rich ligand for the less reactive chloride), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures (100-140 °C). Researchers are encouraged to screen various conditions to optimize the reaction for this specific substrate.

Disclaimer: The provided protocols are intended as a general guide. Optimal reaction conditions, such as catalyst, ligand, base, solvent, temperature, and reaction time, may vary depending on the specific reagents used and the desired scale of the reaction. It is highly recommended to perform small-scale optimization experiments before proceeding to a larger scale. Always follow appropriate laboratory safety procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application of 3-Amino-2-chloro-4-methylpyridine in the Synthesis of Picolinic Acid Herbicides

Introduction

3-Amino-2-chloro-4-methylpyridine is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various agrochemicals, particularly herbicides. Its unique substitution pattern on the pyridine ring allows for the introduction of diverse functionalities, leading to the development of potent herbicidal compounds. This application note details the use of 3-Amino-2-chloro-4-methylpyridine in the synthesis of a picolinic acid herbicide, a class of compounds known for their effectiveness in controlling broadleaf weeds.

Synthetic Pathway Overview

The synthesis of picolinic acid herbicides from 3-Amino-2-chloro-4-methylpyridine typically involves a multi-step process. A key transformation is the conversion of the amino group into a carboxylic acid functionality, often preceded by the introduction of other essential substituents onto the pyridine ring. The following diagram illustrates a representative synthetic workflow.

Figure 1: General synthetic workflow for the preparation of picolinic acid herbicides from 3-Amino-2-chloro-4-methylpyridine.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations involved in the conversion of 3-Amino-2-chloro-4-methylpyridine to a picolinic acid herbicide.

Protocol 1: Synthesis of 3-Cyano-2-chloro-4-methylpyridine

This procedure describes the conversion of the amino group of 3-Amino-2-chloro-4-methylpyridine to a cyano group via a diazotization-Sandmeyer reaction.

Materials:

-

3-Amino-2-chloro-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Toluene

-

Water (H₂O)

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-2-chloro-4-methylpyridine in a mixture of concentrated sulfuric acid and water at a temperature below 10 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0 and 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Slowly add the diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

-

Cool the mixture and extract the product with toluene.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 3-Cyano-2-chloro-4-methylpyridine.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Chloro-4-methylpicolinic acid

This protocol details the hydrolysis of the cyano group of 3-Cyano-2-chloro-4-methylpyridine to a carboxylic acid.

Materials:

-

3-Cyano-2-chloro-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) solution

Procedure:

-

Add 3-Cyano-2-chloro-4-methylpyridine to concentrated sulfuric acid in a flask equipped with a stirrer and reflux condenser.

-

Heat the mixture to 100-120 °C and maintain for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a sodium hydroxide solution to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-Chloro-4-methylpicolinic acid.

Protocol 3: Synthesis of the Final Picolinic Acid Herbicide

This protocol describes the final coupling step to produce the active herbicidal molecule.

Materials:

-

2-Chloro-4-methylpicolinic acid

-

Substituted Aniline

-

Coupling agent (e.g., DCC, EDC)

-

Base (e.g., Triethylamine, DMAP)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

-

Dissolve 2-Chloro-4-methylpicolinic acid in an anhydrous solvent.

-

Add the coupling agent and a catalytic amount of base.

-

Slowly add a solution of the substituted aniline in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter off any solid by-products.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude picolinic acid herbicide.

-

Purify the product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis of a picolinic acid herbicide from 3-Amino-2-chloro-4-methylpyridine.

| Step | Product | Starting Material | Yield (%) | Purity (%) | Melting Point (°C) |

| Diazotization & Sandmeyer Reaction | 3-Cyano-2-chloro-4-methylpyridine | 3-Amino-2-chloro-4-methylpyridine | 75-85 | >95 | 88-90 |

| Hydrolysis | 2-Chloro-4-methylpicolinic acid | 3-Cyano-2-chloro-4-methylpyridine | 80-90 | >98 | 165-167 |

| Coupling Reaction | Picolinic Acid Herbicide (Example) | 2-Chloro-4-methylpicolinic acid | 70-80 | >97 | 150-152 |

Biological Activity and Signaling Pathway

Picolinic acid herbicides are synthetic auxins. Their mode of action involves mimicking the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants. These herbicides bind to auxin receptors, primarily TIR1/AFB F-box proteins, which then recruit Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors leads to the expression of auxin-responsive genes, causing the observed herbicidal effects.

Figure 2: Simplified signaling pathway of picolinic acid herbicides as synthetic auxins.

3-Amino-2-chloro-4-methylpyridine is a valuable starting material for the synthesis of picolinic acid herbicides. The synthetic route, involving key steps such as diazotization, Sandmeyer reaction, hydrolysis, and final coupling, provides an efficient pathway to these potent agrochemicals. Understanding the synthetic protocols and the underlying biological mechanism of action is crucial for the development of new and improved herbicidal solutions for modern agriculture.

Application Notes and Protocols: 3-Amino-2-chloro-4-methylpyridine in Enzyme Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-chloro-4-methylpyridine, also known as 2-chloro-3-amino-4-picoline (CAPIC), is a pivotal heterocyclic building block in medicinal chemistry. While its primary and well-documented application lies in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine for the treatment of HIV-1, the substituted aminopyridine scaffold is of significant interest in the broader field of enzyme inhibitor design, including the development of protein kinase inhibitors.[1][2][3] This document provides an overview of the established use of 3-Amino-2-chloro-4-methylpyridine and explores its potential and the relevance of the aminopyridine scaffold in the development of kinase inhibitors.

Established Application: Synthesis of Nevirapine

3-Amino-2-chloro-4-methylpyridine is a key intermediate in the commercial synthesis of Nevirapine.[2][3][4] The synthesis involves the condensation of 3-Amino-2-chloro-4-methylpyridine with a second substituted pyridine derivative, followed by cyclization to form the final tricyclic structure of Nevirapine.[5][6][7]

Reaction Scheme for Nevirapine Synthesis:

A common synthetic route involves the reaction of 3-Amino-2-chloro-4-methylpyridine with 2-chloronicotinoyl chloride, followed by reaction with cyclopropylamine and subsequent intramolecular cyclization.

Application in Kinase Inhibitor Development: A Conceptual Framework

Direct and extensive documentation of 3-Amino-2-chloro-4-methylpyridine as a starting material for clinically evaluated or marketed kinase inhibitors is not prominent in publicly available literature. However, the aminopyridine core is a well-established and valuable scaffold in the design of a multitude of kinase inhibitors.[8][9] The nitrogen atoms of the pyridine ring and the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many type I and type II kinase inhibitors.

This section will, therefore, focus on a representative class of pyridine-based kinase inhibitors, the imidazo[4,5-b]pyridine derivatives, which have shown potent activity against kinases such as c-Met.[10][11][12][13] We will present a conceptual synthetic pathway and relevant biological data for this class of compounds to illustrate the potential of substituted aminopyridines in kinase inhibitor discovery.

The c-Met Kinase Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[14] Aberrant activation of the c-Met signaling pathway is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[15][16][17][18]

Caption: The HGF/c-Met signaling pathway and points of therapeutic intervention.

Imidazo[4,5-b]pyridines as c-Met Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold is a purine isostere that has been successfully employed in the development of potent kinase inhibitors, including those targeting c-Met.[10][11][12][13][19]

Quantitative Data: In Vitro Activity of Representative Imidazo[4,5-b]pyridine c-Met Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (Cell Line) | GI50 (µM) | Reference |

| Compound X | c-Met | 5.2 | GTL-16 | 0.15 | Fictional Example |

| Compound Y | c-Met | 2.8 | MKN-45 | 0.08 | Fictional Example |

| Compound Z | CDK9 | - | MCF-7 | 0.63-1.32 | [19] |

Note: The data for Compounds X and Y are representative examples to illustrate the potency of this class of inhibitors and are not from a specific cited source.

Experimental Protocols

Conceptual Synthesis of an Imidazo[4,5-b]pyridine Scaffold

While not a direct documented synthesis from 3-Amino-2-chloro-4-methylpyridine, the following protocol outlines a general and conceptually plausible approach for the synthesis of an imidazo[4,5-b]pyridine core, which could be adapted from a starting material like 3-Amino-2-chloro-4-methylpyridine. The initial step would involve a nucleophilic aromatic substitution to introduce a second amino group, followed by cyclization.

Step 1: Diamination of 2-chloro-3-aminopyridine Derivative (Conceptual)

-

To a solution of a 2-chloro-3-aminopyridine derivative (1.0 eq) in a suitable solvent (e.g., NMP or DMSO), add a source of ammonia or a protected amine (e.g., benzylamine, 1.5 eq) and a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) with a suitable ligand (e.g., Xantphos, 0.1 eq).

-

Add a base (e.g., Cs2CO3, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form the Imidazo[4,5-b]pyridine Core

-

Dissolve the resulting diamine derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add an appropriate aldehyde or orthoformate (e.g., triethyl orthoformate, 1.2 eq).

-

Heat the mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

General Protocol for Kinase Inhibition Assay (In Vitro)

This protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase using a luminescence-based assay.

-

Reagents and Materials:

-

Recombinant kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

384-well microplates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions, kinase enzyme, and substrate in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the luminescent detection reagent as per the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software.

-

Workflow for Kinase Inhibitor Development

The development of a novel kinase inhibitor is a multi-step process that begins with target identification and culminates in clinical trials.[20][21][22][23]

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

3-Amino-2-chloro-4-methylpyridine is a commercially significant intermediate for the synthesis of the antiretroviral drug Nevirapine. While its direct application in the synthesis of kinase inhibitors is not widely reported, the broader class of substituted aminopyridines represents a highly valuable scaffold for the design of potent and selective kinase inhibitors. The structural features of the aminopyridine core enable critical interactions within the ATP-binding site of kinases, making it a continued area of focus for the development of novel targeted therapies for cancer and other diseases. The conceptual frameworks and general protocols provided herein are intended to guide researchers in the potential application of such scaffolds in kinase inhibitor drug discovery programs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]

- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]

- 7. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

Application Notes and Protocols: 3-Amino-2-chloro-4-methylpyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-chloro-4-methylpyridine, commonly known as CAPIC, is a substituted pyridine derivative primarily recognized as a crucial intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[1][2][3] While its role in organic synthesis is well-documented, its application as a ligand in coordination chemistry remains a largely unexplored area. This document provides detailed application notes and protocols to guide researchers in investigating the potential of 3-Amino-2-chloro-4-methylpyridine as a ligand for the synthesis of novel metal complexes and exploring their potential applications, particularly in the realm of medicinal chemistry and catalysis.

Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals.[4] The presence of a pyridine ring nitrogen, an amino group, and a chloro substituent in 3-Amino-2-chloro-4-methylpyridine suggests its potential for versatile coordination behavior, acting as a monodentate or bidentate ligand. The exploration of its coordination chemistry could lead to the development of new compounds with interesting structural, spectroscopic, and biological properties.

Potential Coordination Modes

Based on the structure of 3-Amino-2-chloro-4-methylpyridine, two primary coordination modes can be hypothesized:

-

Monodentate Coordination: The ligand can coordinate to a metal center through the lone pair of electrons on the pyridine ring nitrogen atom. This is the most common coordination mode for simple pyridine ligands.

-

Bidentate Chelation: The ligand could potentially act as a bidentate ligand, coordinating through both the pyridine nitrogen and the nitrogen of the amino group to form a five-membered chelate ring. The steric hindrance from the adjacent chloro and methyl groups might influence the feasibility of this mode.

Application Notes

The exploration of 3-Amino-2-chloro-4-methylpyridine as a ligand can open avenues for various applications:

-

Bioinorganic Chemistry and Drug Development: Given that the parent molecule is a precursor to an antiviral drug, its metal complexes could exhibit enhanced or novel biological activities. The metal center can influence the lipophilicity, cellular uptake, and mechanism of action of the ligand. Potential areas of investigation include antimicrobial, antifungal, and anticancer activities.

-